molecular formula C10H15N3O2 B13652153 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13652153
M. Wt: 209.24 g/mol
InChI Key: HYMNWVYYTVDSDL-UHFFFAOYSA-N
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Description

3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a piperidine moiety and a carboxylic acid group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole or piperidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine and pyrazole moieties, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-1-piperidin-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-7-9(10(14)15)6-13(12-7)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,14,15)

InChI Key

HYMNWVYYTVDSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCCNC2

Origin of Product

United States

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